molecular formula C12H11FO2 B1321619 5-(3-Fluorophenyl)cyclohexane-1,3-dione CAS No. 762243-25-4

5-(3-Fluorophenyl)cyclohexane-1,3-dione

Cat. No. B1321619
M. Wt: 206.21 g/mol
InChI Key: GCITYZWCVPHSGE-UHFFFAOYSA-N
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Description

The compound 5-(3-Fluorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a diketone with two carbonyl groups on a cyclohexane ring. The presence of a 3-fluorophenyl group at the 5-position introduces an aromatic ring with a fluorine substituent, which can influence the electronic and steric properties of the molecule. While the specific compound is not directly discussed in the provided papers, related structures such as 5-phenyl-cyclohexane-1,3-dione and fluorinated cyclohexane-1,3-diones are mentioned, which can provide insights into the behavior and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-(trifluoromethyl)cyclohexane-1,3-dione, involves starting from the sodium salt of a hydroxy-oxo-cyclohexene derivative, which is then further functionalized to introduce the trifluoromethyl group . A similar approach could potentially be adapted for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, by choosing appropriate starting materials and reagents to introduce the 3-fluorophenyl group at the desired position on the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives can be influenced by the substituents attached to the ring. For instance, the introduction of fluorine atoms can lead to a facially polarized cyclohexane ring, as seen in the all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which adopts a chair conformation with a high molecular dipole moment . The 3-fluorophenyl group in 5-(3-Fluorophenyl)cyclohexane-1,3-dione is likely to affect the electronic distribution and conformational preferences of the molecule, potentially leading to unique chemical and physical properties.

Chemical Reactions Analysis

Cyclohexane-1,3-dione derivatives are known to participate in various chemical reactions due to their reactive diketone moiety. For example, triketones in the cyclohexane-1,3-dione series can undergo heterocyclization with boron trifluoride etherate to yield novel fluoroborates and quinolines . Similarly, fluorinated cyclohexane-1,3-diones can react with amines to form enamine derivatives . These reactions highlight the potential reactivity of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in forming new compounds, particularly in the presence of nucleophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives can be studied using techniques such as NMR and DFT computational methods. For instance, the structures of cyclohexane-1,3-dione and its hydroxy derivative in solutions have been elucidated using NMR spectroscopy and GIAO-DFT calculations . These methods could be applied to 5-(3-Fluorophenyl)cyclohexane-1,3-dione to determine its conformational preferences, electronic properties, and reactivity patterns. The presence of the fluorine atom and the aromatic ring is expected to influence the compound's stability, reactivity, and interaction with other molecules.

Scientific Research Applications

  • Synthesis and Structural Analysis : Barakat et al. (2016) reported on the synthesis of a derivative of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, achieved through a multicomponent reaction. This process included Aldol–Michael addition reactions and yielded a product confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

  • Application in Propellant Stabilization : Soliman and El-damaty (1984) utilized a derivative of 5-Phenyl-cyclohexane-1,3-dione (closely related to 5-(3-Fluorophenyl)cyclohexane-1,3-dione) as a stabilizer for double-base propellant. Their study indicated effective results in stability tests, suggesting potential applications in propellant formulations (Soliman & El-damaty, 1984).

  • Reactions with Amines : Khlebnikova et al. (2011) investigated the reactions of fluorinated cyclohexane-1,3-diones with primary and secondary amines. This study highlighted the chemical behavior of these compounds in producing various enamine derivatives, which may have implications in synthetic organic chemistry (Khlebnikova et al., 2011).

  • Anticancer Activity : Research by Chinnamanayakar et al. (2019) evaluated the anticancer activity of synthesized cyclohexane-1,3-dione derivatives. This study is significant in demonstrating the potential biological activity of these compounds, including their antimicrobial properties and effects on breast cancer cell lines (Chinnamanayakar et al., 2019).

  • Synthetic Methods for Bioactive Molecules : Sharma et al. (2021) compiled various synthetic methods for cyclohexane-1,3-dione derivatives, highlighting their role as a precursor for the synthesis of diverse biologically active molecules. This work emphasizes the versatility and importance of these compounds in medicinal chemistry (Sharma et al., 2021).

properties

IUPAC Name

5-(3-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCITYZWCVPHSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615810
Record name 5-(3-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)cyclohexane-1,3-dione

CAS RN

762243-25-4
Record name 5-(3-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(3-fluoro-phenyl)-but-3-en-2-one stage 1 (940 mg, 5.73 mmol), following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
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